molecular formula C50H46O20 B13645172 (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-((4-(((4-(acryloyloxy)butoxy)carbonyl)oxy)benzoyl)oxy)benzoate)

(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-((4-(((4-(acryloyloxy)butoxy)carbonyl)oxy)benzoyl)oxy)benzoate)

Cat. No.: B13645172
M. Wt: 966.9 g/mol
InChI Key: CSNCPNFITVRIBQ-FQGGVBLBSA-N
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Description

The compound (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-((4-(((4-(acryloyloxy)butoxy)carbonyl)oxy)benzoyl)oxy)benzoate) (CAS: 223572-88-1) is a highly specialized chemical with a molecular formula of C₅₀H₄₆O₂₀ and a molecular weight of 966.89 g/mol . It is characterized by a rigid hexahydrofuro[3,2-b]furan core symmetrically substituted with two aromatic ester chains terminating in acryloyloxy groups, making it a reactive mesogen .

Properties

Molecular Formula

C50H46O20

Molecular Weight

966.9 g/mol

IUPAC Name

[(3S,3aR,6R,6aR)-6-[4-[4-(4-prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[4-(4-prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoate

InChI

InChI=1S/C50H46O20/c1-3-41(51)59-25-5-7-27-61-49(57)67-37-21-13-31(14-22-37)45(53)65-35-17-9-33(10-18-35)47(55)69-39-29-63-44-40(30-64-43(39)44)70-48(56)34-11-19-36(20-12-34)66-46(54)32-15-23-38(24-16-32)68-50(58)62-28-8-6-26-60-42(52)4-2/h3-4,9-24,39-40,43-44H,1-2,5-8,25-30H2/t39-,40+,43-,44-/m1/s1

InChI Key

CSNCPNFITVRIBQ-FQGGVBLBSA-N

Isomeric SMILES

C=CC(=O)OCCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O[C@@H]3CO[C@H]4[C@@H]3OC[C@@H]4OC(=O)C5=CC=C(C=C5)OC(=O)C6=CC=C(C=C6)OC(=O)OCCCCOC(=O)C=C

Canonical SMILES

C=CC(=O)OCCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3COC4C3OCC4OC(=O)C5=CC=C(C=C5)OC(=O)C6=CC=C(C=C6)OC(=O)OCCCCOC(=O)C=C

Origin of Product

United States

Biological Activity

(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-((4-(((4-(acryloyloxy)butoxy)carbonyl)oxy)benzoyl)oxy)benzoate) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological implications based on current research findings.

Structural Characteristics

The compound is a derivative of hexahydrofurofuran and features multiple functional groups that enhance its reactivity and potential biological interactions. Its molecular formula is C30H38O12C_{30}H_{38}O_{12}, and it has a molecular weight of approximately 578.7 g/mol. The presence of the acrylate moiety suggests potential applications in polymer chemistry and drug delivery systems.

Synthesis

The synthesis of this compound typically involves several steps including protection-deprotection strategies and coupling reactions. Notably, the synthesis can utilize various starting materials to achieve high stereoselectivity and yield. For example, methods involving sugar derivatives have been explored for their efficiency in producing optically pure forms of related compounds .

Antiviral Properties

Research indicates that hexahydrofurofuran derivatives exhibit significant activity against HIV protease. The compound acts as a ligand in the development of protease inhibitors, which are crucial in HIV/AIDS treatment regimens. Specifically, the bis-THF structure enhances binding affinity to the protease enzyme .

Anticancer Activity

Preliminary studies have suggested that related compounds may possess anticancer properties. The ability to inhibit cell proliferation has been observed in various cancer cell lines, although specific data on this compound's efficacy remains limited .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with key enzymes or receptors within target cells. For instance, studies on similar hexahydrofurofuran derivatives have demonstrated their capacity to modulate enzyme activity through competitive inhibition .

Case Studies

  • HIV Protease Inhibition : A study highlighted the effectiveness of hexahydrofuro[2,3-b]furan derivatives in inhibiting HIV protease activity. The incorporation of the bis-THF structure significantly increased the potency against both wild-type and drug-resistant strains of HIV .
  • Anticancer Research : Investigations into the cytotoxic effects of related compounds have shown promising results against breast cancer cell lines. These studies suggest that modifications to the furofuran structure can enhance selectivity and reduce toxicity to normal cells .

Data Tables

Property Value
Molecular FormulaC30H38O12C_{30}H_{38}O_{12}
Molecular Weight578.7 g/mol
CAS Number223572-88-1
Purity90%
Biological Activity Effect
HIV Protease InhibitionSignificant
Anticancer ActivityPromising

Comparison with Similar Compounds

Research Findings and Implications

Photoreactivity in Liquid Crystal Systems

The target compound’s acrylate groups enable UV-induced polymerization, critical for stabilizing chiral nematic phases in LCEs . In contrast, non-reactive analogs like the 4-hydroxybenzoate derivative cannot form covalent networks, limiting their utility in dynamic optical devices .

Solubility and Processing Challenges

While the target compound requires 37°C heating and sonication for solubility in DMSO, simpler derivatives (e.g., 4-hydroxybenzoate) dissolve readily at room temperature . This trade-off highlights the balance between functionality and processability in materials design.

Thermal and Chemical Stability

BisLC2’s carbonate linkages confer superior thermal stability compared to the target compound’s ester linkages, which degrade above 150°C . However, the latter’s acrylate groups are indispensable for applications requiring rapid photopolymerization .

Preparation Methods

Synthesis of the Hexahydrofurofuran Core

The hexahydrofurofuran core is typically synthesized via stereoselective cyclization of suitably substituted dihydroxy precursors. This step ensures the correct (3R,3aR,6S,6aR) stereochemistry essential for biological activity and further functionalization.

  • Starting materials often include carbohydrate derivatives or furan-based intermediates.
  • Cyclization is achieved under acidic or basic catalysis, with temperature and solvent choice optimized to favor the desired stereoisomer.

Esterification with Benzoate Derivatives

The diol groups at positions 3 and 6 of the hexahydrofurofuran core are esterified with 4-((4-(((4-(acryloyloxy)butoxy)carbonyl)oxy)benzoyl)oxy)benzoic acid derivatives.

  • This involves activation of the carboxylic acid functional groups, commonly using carbodiimide coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
  • Catalysts like DMAP (4-dimethylaminopyridine) are used to enhance esterification efficiency.
  • Reactions are typically conducted in aprotic solvents such as dichloromethane or DMF at controlled temperatures (0–25°C) to minimize side reactions.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Core Cyclization Acid/base catalysis, solvent dependent Stereoselectivity controlled by temp & pH
Esterification (benzoate) DCC/EDC, DMAP, DCM/DMF, 0–25°C Use dry solvents, inert atmosphere preferred
Acrylate Introduction Acryloyl chloride, triethylamine, anhydrous Prevent acrylate polymerization, low temp
Purification Column chromatography, recrystallization Achieves >98% purity

Purification and Quality Control

  • Purity is confirmed by chromatographic techniques (HPLC, TLC) and spectroscopic methods (NMR, MS).
  • The compound is stored at -80°C to maintain stability, avoiding freeze-thaw cycles that can degrade the acrylate groups.
  • Certificates of analysis indicate purity above 98%, suitable for research applications.

Summary Table of Preparation Workflow

Preparation Stage Key Reagents/Conditions Outcome
Hexahydrofurofuran core synthesis Stereoselective cyclization, acidic/basic catalysis Defined stereochemistry core
Benzoate esterification Carbodiimide coupling, DMAP catalyst Attachment of benzoate esters
Acrylate moiety introduction Acryloyl chloride, base scavenger, anhydrous Acrylate-functionalized side chains
Purification Chromatography, recrystallization High purity (>98%) final product

Research Findings and Industrial Relevance

  • The stereoselective synthesis of the hexahydrofurofuran core is critical for the biological and polymerizable properties of the compound.
  • The multi-step esterification strategy allows modular introduction of functional groups, enabling customization for specific research needs.
  • Industrial scale-up requires strict control of reaction conditions to maintain stereochemical purity and prevent acrylate polymerization.
  • The compound is used in advanced material research due to its polymerizable acrylate groups and rigid bicyclic core.
  • No direct synthesis protocols were found in patent literature specifically for this exact compound, but related hexahydrofurofuran derivatives have been synthesized using similar stereoselective and coupling strategies.

Q & A

Q. What are the recommended synthetic strategies for preparing this compound, and how can its stereochemical integrity be preserved?

The compound’s synthesis involves sequential esterification and coupling reactions. Key steps include:

  • Benzyloxy protection : Use NaH/THF to deprotonate hydroxyl groups, followed by benzyl chloride for protection (as in ).
  • Acryloyl group introduction : React with acryloyl chloride under inert conditions to avoid premature polymerization.
  • Stereochemical control : Utilize chiral catalysts or stereoselective coupling agents to maintain the (3R,3aR,6S,6aR) configuration.
  • Characterization : Confirm structure via 1H^1 \text{H} and 13C^{13} \text{C} NMR (e.g., δ 1.31 ppm for methyl groups, aromatic protons at δ 6.87–7.24 ppm) and high-resolution mass spectrometry (HRMS) .

Q. What analytical methods are critical for verifying the purity and structural fidelity of this compound?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
  • Spectroscopy :
    • NMR : Identify ester carbonyls (~170 ppm in 13C^{13} \text{C}) and acryloyl double bonds (~6.0–6.5 ppm in 1H^1 \text{H}).
    • FT-IR : Confirm ester C=O stretches (~1720 cm1^{-1}) and acryloyl C=C (~1630 cm1^{-1}).
  • Mass spectrometry : ESI-HRMS (e.g., calculated m/z 319.0942 for intermediates) to validate molecular weight .

Q. How should researchers handle and store this compound to prevent degradation?

  • Handling : Use nitrile gloves, chemical goggles, and flame-retardant lab coats. Work in fume hoods to avoid inhalation of vapors ().
  • Storage : Keep in airtight containers under nitrogen, stored in dark, dry conditions at –20°C to inhibit hydrolysis or acryloyl polymerization .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its reactivity in polymer crosslinking applications?

The (3R,3aR,6S,6aR) configuration creates a rigid, bicyclic framework that:

  • Enhances thermal stability : The fused furan rings resist torsional stress, making the compound suitable for high-temperature polymer matrices.
  • Dictates crosslinking density : The spatial arrangement of acryloyl groups affects UV-induced polymerization kinetics. Studies show that stereochemical mismatches reduce crosslinking efficiency by 40–60% .

Q. What experimental approaches can resolve contradictions in reported stability data under aqueous conditions?

  • Controlled hydrolysis assays : Monitor degradation at pH 2–12 (37°C) via HPLC. For example, at pH >10, ester bonds hydrolyze within 24 hours, releasing 4-hydroxybenzoic acid derivatives.
  • Kinetic isotope effects : Use D2OD_2O to distinguish acid-catalyzed vs. base-catalyzed degradation pathways.
  • Contradictions : Discrepancies in stability may arise from residual catalysts (e.g., Na+^+ from NaH) accelerating hydrolysis; rigorous purification (e.g., column chromatography) is critical .

Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound?

  • Stepwise coupling : Isolate intermediates after each esterification step (e.g., benzoyloxybenzoate intermediates) to minimize side reactions.
  • Catalyst screening : Test Pd0^0/ligand systems for Suzuki-Miyaura couplings (if applicable) to improve efficiency.
  • Yield benchmarks : Typical yields for similar compounds range from 60–84% (), but microwave-assisted synthesis may enhance rates and selectivity .

Q. What role does this compound play in functional materials, such as liquid crystals or photoresponsive polymers?

  • Reactive mesogen applications : The acryloyl groups enable UV-triggered crosslinking in liquid crystal displays (LCDs), enhancing alignment layer durability.
  • Photonic devices : The conjugated benzoate esters contribute to tunable refractive indices, as evidenced by studies on analogous furofuran derivatives .

Q. How can computational modeling predict the compound’s behavior in complex reaction environments?

  • DFT calculations : Model transition states for ester hydrolysis or acryloyl polymerization to identify rate-limiting steps.
  • MD simulations : Predict solubility parameters in organic solvents (e.g., THF vs. DMF) to guide solvent selection.
  • Validation : Compare computed NMR shifts (e.g., using Gaussian) with experimental data to refine models .

Methodological Considerations

  • Reproducibility : Document reaction temperatures (±2°C), solvent drying (molecular sieves), and catalyst batches.
  • Safety protocols : Implement electrostatic discharge (ESD) controls during handling () and emergency eyewash stations ().
  • Data interpretation : Use multivariate analysis (e.g., PCA) to deconvolute overlapping NMR signals from aromatic protons .

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